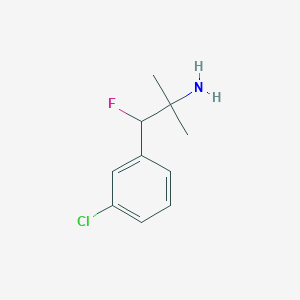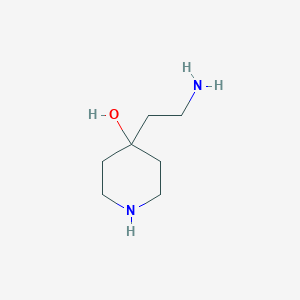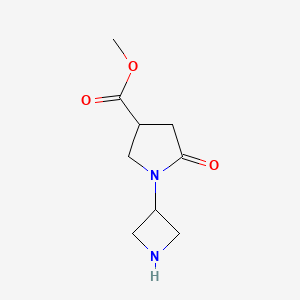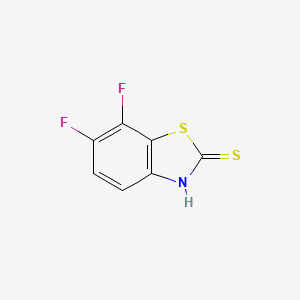
1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of substituted amphetamines, characterized by the presence of a fluorine atom and a chlorophenyl group attached to the central amine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the fluorination of the nitropropane derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to obtain the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to act on monoamine transporters, particularly the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling, which may contribute to its stimulant effects. Additionally, the compound may interact with other neurotransmitter systems, including serotonin and norepinephrine, further influencing its pharmacological profile.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine can be compared with other substituted amphetamines, such as:
1-(3-Chlorophenyl)-2-nitropropane: A precursor in the synthesis of the target compound.
1-(3-Chlorophenyl)-2-aminopropane: A structurally similar compound with different pharmacological properties.
1-(3-Fluorophenyl)-2-methylpropan-2-amine: A compound with a fluorine atom in a different position, leading to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological effects compared to its analogs.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-1-fluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3 |
Clé InChI |
GLNTZQYXIKEQGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC(=CC=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)




![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)


